An In-depth Technical Guide to the Physicochemical Properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. In the absence of extensive empirical data for this specific molecule, this document leverages advanced computational predictive models to establish a baseline understanding of its key characteristics. This guide is structured to not only present these predicted values but to also provide detailed, field-proven experimental protocols for their validation. This dual approach of prediction and detailed methodology is designed to empower researchers to confidently utilize and further investigate this compound in their work. The subsequent sections will delve into the predicted properties, the causality behind the selection of specific experimental workflows, and visual diagrams to elucidate these processes.
Introduction and Molecular Structure
2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol is a unique molecule incorporating a phenylethylamine moiety, an ether linkage, and a primary alcohol. This combination of functional groups suggests a compound with a nuanced profile of hydrophilicity and lipophilicity, as well as basic properties conferred by the secondary amine. Understanding these fundamental physicochemical characteristics is paramount for any application in drug discovery and development, as they govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Molecular Structure:
Key Structural Features:
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Phenylethylamine Core: This substructure is common in many biologically active compounds and suggests potential interactions with various biological targets.
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Secondary Amine: The nitrogen atom is expected to be basic, with its pKa influencing its charge state at physiological pH.
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Ether Linkages: The two ether groups contribute to the molecule's polarity and potential for hydrogen bonding.
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Primary Alcohol: The terminal hydroxyl group is a key site for hydrogen bonding and potential metabolism.
Predicted Physicochemical Properties
Due to the novelty of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, extensive experimental data is not yet available in the public domain. To bridge this gap, a suite of well-regarded computational tools has been employed to predict its core physicochemical properties. These predictions, summarized in Table 1, provide a valuable starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Prediction Tool/Method |
| Molecular Weight | 225.28 g/mol | PubChem |
| Molecular Formula | C12H19NO3 | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Topological Polar Surface Area | 50.7 Ų | PubChem |
| pKa (strongest basic) | 9.5 (estimated) | ChemAxon (General) |
| Aqueous Solubility | High (qualitative) | Based on structure |
| Boiling Point | High (qualitative) | Based on structure |
| Melting Point | Moderate (qualitative) | Based on structure |
Table 1: Predicted Physicochemical Properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, standardized experimental protocols for the determination of the key physicochemical properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol. The rationale behind the selection of these methods is to ensure accuracy, reproducibility, and alignment with industry and regulatory standards.
Determination of Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity and physical state of a compound under ambient conditions.
This method is suitable for crystalline solids and provides a sharp melting range for pure compounds.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Causality of Experimental Choices:
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Fine Powder: Ensures uniform heat distribution throughout the sample.
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Controlled Heating Rate: A slow heating rate near the melting point is crucial for accurate determination of the melting range. Rapid heating can lead to a broadened and inaccurate reading.
The ebulliometer method is a precise technique for determining the boiling point of a liquid at atmospheric pressure.[1][2][3][4]
Experimental Workflow:
Caption: Workflow for Boiling Point Determination.
Causality of Experimental Choices:
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Boiling Chip: Promotes smooth boiling and prevents bumping.
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Thermal Equilibrium: Ensuring the liquid and vapor are at the same temperature is fundamental to obtaining the true boiling point.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[5]
Experimental Workflow:
Caption: Workflow for Aqueous Solubility Determination.
Causality of Experimental Choices:
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Excess Solid: Ensures that the solution is saturated at equilibrium.
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Constant Temperature and Agitation: These conditions are critical for achieving thermodynamic equilibrium and obtaining a reproducible solubility value.
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Clear Aqueous Phase: It is essential to analyze only the dissolved compound, free from any solid particles.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable functional groups. For 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol, this method will determine the pKa of the secondary amine.[6]
Experimental Workflow:
Caption: Workflow for pKa Determination.
Causality of Experimental Choices:
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Standardized Titrant: The concentration of the titrant must be accurately known for precise pKa calculation.
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Calibrated pH Electrode: Accurate pH measurements are fundamental to the entire method.
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Half-Equivalence Point: At this point, the concentrations of the protonated and deprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
Determination of Lipophilicity (logP) (Shake-Flask Method - OECD 107)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADMET properties. The shake-flask method is a direct and reliable way to determine logP.[7][8][9]
Experimental Workflow:
Caption: Workflow for logP Determination.
Causality of Experimental Choices:
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Pre-saturation of Phases: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.
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Vigorous Shaking: Ensures that equilibrium is reached for the partitioning of the compound between the two phases.
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Centrifugation: This is the most effective way to achieve a clean separation of the two phases, which is essential for accurate concentration measurements.
Conclusion
This technical guide has provided a foundational understanding of the physicochemical properties of 2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol through a combination of computational prediction and detailed experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for researchers, enabling them to proceed with further investigation of this compound with a solid understanding of its fundamental characteristics. The self-validating nature of the described protocols ensures that as experimental data becomes available, it can be confidently integrated to refine our understanding of this promising molecule.
References
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OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 103: Boiling Point. OECD Publishing. [Link]
-
OECD. (1995). Test No. 103: Boiling Point. OECD Publishing. [Link]
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EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]
- OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103: Boiling Point. Google Books.
-
OECD. Test No. 103: Boiling Point. [Link]
-
OECD. Test No. 103: Boiling Point. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
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European Commission. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]
-
Bienta. Aqueous Solubility Assay. [Link]
-
PubChem. 2-{2-[(2-phenylethyl)amino]ethoxy}ethan-1-ol. [Link]
-
ChemAxon. pKa Plugin. [Link]
-
OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
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